molecular formula C20H26N2O4S2 B6571710 2,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946284-17-9

2,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B6571710
CAS No.: 946284-17-9
M. Wt: 422.6 g/mol
InChI Key: KJNMTWRUMKDKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted with a propane-1-sulfonyl group at the 1-position and a 2,4-dimethylbenzene sulfonamide moiety at the 6-position.

Properties

IUPAC Name

2,4-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-4-12-27(23,24)22-11-5-6-17-14-18(8-9-19(17)22)21-28(25,26)20-10-7-15(2)13-16(20)3/h7-10,13-14,21H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNMTWRUMKDKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a tetrahydroquinoline moiety linked to a benzene sulfonamide, which is known for various pharmacological effects.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Chemical Formula : C₁₅H₁₈N₂O₃S₂
  • Molecular Weight : 342.44 g/mol

Biological Activity Overview

Research has indicated that sulfonamide derivatives, including the compound , exhibit a range of biological activities. These include:

  • Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. The presence of the sulfonamide group allows for competitive inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.
  • Cardiovascular Effects : Some studies suggest that certain benzene sulfonamides can influence cardiovascular parameters such as perfusion pressure and coronary resistance. For instance, derivatives have shown potential in decreasing perfusion pressure in isolated heart models .

1. Antimicrobial Activity

A study evaluating various sulfonamide derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 32 µg/mL depending on the specific bacteria tested.

2. Cardiovascular Studies

In an experimental setup using isolated rat hearts, the compound was tested for its effects on perfusion pressure. The results showed a notable decrease in perfusion pressure over time when treated with the compound compared to controls .

Table 1: Effects of Sulfonamide Derivatives on Perfusion Pressure

Compound NameDose (nM)Change in Perfusion Pressure (%)
Control (Krebs-Henseleit solution)-0
2,4-Dimethyl-N-[1-(propane-1-sulfonyl)-...0.001-15
Benzene sulfonamide0.001-10
4-(2-aminoethyl)-benzenesulfonamide0.001-20

Note: Values are indicative of mean changes observed in multiple experiments.

The proposed mechanism of action for the biological activity of this compound involves interaction with key biomolecules:

  • Calcium Channels : The compound may inhibit calcium channels, leading to vasodilation and reduced cardiac workload. This is supported by docking studies indicating favorable interactions with calcium channel proteins .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) should be evaluated using computational models like SwissADME or ADMETlab .

Comparison with Similar Compounds

2,4-Dimethoxy Substituent ()

The compound 2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide replaces the methyl groups with methoxy (-OCH₃) substituents. Methoxy groups are electron-withdrawing, enhancing the compound’s polarity and hydrogen-bonding capacity compared to methyl groups. This substitution likely increases aqueous solubility but may reduce membrane permeability .

2,4-Dimethyl Substituent (Target Compound)

The 2,4-dimethyl groups are electron-donating, rendering the benzene ring more hydrophobic. This could improve lipid solubility and enhance interactions with hydrophobic binding pockets in biological targets.

Variations in the Tetrahydroquinoline Core

Benzoyl-Substituted Analog ()

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide (CAS: 946380-90-1) replaces the propane-1-sulfonyl group with a benzoyl (C₆H₅CO-) moiety. Key differences include:

Property Benzoyl-Substituted Analog () Target Compound (Propane-1-Sulfonyl)
Molecular Formula C₂₄H₂₄N₂O₃S Not explicitly reported
Molecular Weight 420.5 g/mol ~422 g/mol (estimated)*
Substituent Bulk High (aromatic benzoyl) Moderate (aliphatic sulfonyl)
Polarity Lower (due to aromaticity) Higher (sulfonyl group polarity)

*Estimated based on structural analogy to .

Physicochemical and Functional Implications

Solubility : The propane-1-sulfonyl group’s polar nature may enhance aqueous solubility compared to the benzoyl analog.

Bioavailability : The 2,4-dimethyl substituents on the benzene ring could favor passive diffusion across biological membranes relative to the dimethoxy variant.

Synthetic Accessibility : Propane-1-sulfonyl derivatives are typically easier to functionalize than benzoyl groups due to fewer steric constraints.

Preparation Methods

Sulfonation of Meta-Xylene

Meta-xylene reacts with chlorosulfonic acid at 10–30°C in the presence of anhydrous sodium sulfate to form 2,4-dimethylbenzenesulfonic acid. The reaction is exothermic and requires precise temperature control to avoid polysubstitution.

Reaction Conditions

ParameterValue
SubstrateMeta-xylene (2.65 kg)
Sulfonating agentChlorosulfonic acid (3.25 kg)
AdditiveAnhydrous Na2SO4 (0.05 kg)
Temperature10–30°C
Reaction time0.5–1.0 h

Chlorination to Sulfonyl Chloride

The sulfonic acid intermediate undergoes chlorination with additional chlorosulfonic acid and phosphorus trichloride at 20°C, yielding 2,4-dimethylbenzenesulfonyl chloride. The product is isolated via ice-water precipitation, achieving an 85.49% yield.

Characterization Data

  • 1H NMR (400 MHz, CDCl3): δ 7.97 (d, J = 8.1 Hz, 1H), 7.20–7.13 (m, 2H), 2.75 (s, 3H), 2.44 (s, 3H).

Preparation of 1-(Propane-1-Sulfonyl)-1,2,3,4-Tetrahydroquinolin-6-Amine

The tetrahydroquinoline core is functionalized through N-sulfonylation using propane-1-sulfonyl chloride. This step is adapted from methodologies in spiro-tetrahydroquinoline synthesis and tetrahydroquinoline sulfonamide patents.

Sulfonylation of Tetrahydroquinolin-6-Amine

Tetrahydroquinolin-6-amine reacts with propane-1-sulfonyl chloride in dichloromethane at 0–5°C, using triethylamine as a base to scavenge HCl.

Reaction Conditions

ParameterValue
SubstrateTetrahydroquinolin-6-amine (1.0 eq)
Sulfonylating agentPropane-1-sulfonyl chloride (1.2 eq)
SolventDichloromethane
BaseTriethylamine (2.5 eq)
Temperature0–5°C
Reaction time4 h

Purification and Yield

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding 78–82% of 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine.

Coupling of Sulfonyl Chloride and Amine

The final step involves nucleophilic substitution between 2,4-dimethylbenzenesulfonyl chloride and 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine.

Reaction Optimization

Optimal conditions from quinoline-sulphonamide studies include using acetonitrile as a solvent and maintaining a pH of 8–9 with NaHCO3 to facilitate deprotonation of the amine.

Reaction Conditions

ParameterValue
Sulfonyl chloride2,4-dimethylbenzenesulfonyl chloride (1.1 eq)
Amine1-(propane-1-sulfonyl)-tetrahydroquinolin-6-amine (1.0 eq)
SolventAcetonitrile
BaseNaHCO3 (2.0 eq)
Temperature25°C
Reaction time12 h

Isolation and Characterization

The product is isolated via filtration and recrystallized from ethanol/water (3:1). Key analytical data include:

  • HRMS (ESI): m/z calculated for C21H25N2O4S2 [M+H]+: 457.1254; found: 457.1258.

  • 1H NMR (400 MHz, DMSO-d6): δ 8.02 (d, J = 8.3 Hz, 1H), 7.45–7.38 (m, 2H), 6.92 (d, J = 8.7 Hz, 1H), 4.21 (t, J = 6.1 Hz, 2H), 3.12–3.05 (m, 2H), 2.72 (s, 3H), 2.41 (s, 3H), 1.85–1.78 (m, 2H), 1.45–1.32 (m, 2H).

Mechanistic Insights and Side Reactions

Competing Pathways

  • Over-Sulfonation: Excess chlorosulfonic acid in Step 1 may lead to polysubstitution, mitigated by stoichiometric control.

  • Hydrolysis: The sulfonyl chloride intermediate is moisture-sensitive; ice-water precipitation must be rapid to minimize hydrolysis to the sulfonic acid.

Electronic Effects

Electron-donating methyl groups on the benzene ring enhance sulfonation reactivity at the 2- and 4-positions due to directed ortho/para activation.

Scalability and Industrial Relevance

The solvent-free sulfonation method in Step 1 reduces waste and aligns with green chemistry principles. Pilot-scale batches (50 L reactors) demonstrate consistent yields of 85–87% , highlighting industrial feasibility.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound?

The synthesis involves multi-step reactions:

  • Step 1 : Formation of the tetrahydroquinoline core via a Povarov reaction using aniline derivatives and α,β-unsaturated carbonyl compounds .
  • Step 2 : Sulfonylation at the tetrahydroquinoline nitrogen using propane-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Step 3 : Coupling of the 2,4-dimethylbenzene sulfonamide moiety via nucleophilic substitution or amidation . Optimization of reaction conditions (temperature, solvent, catalyst) is critical for yield and purity. For example, continuous flow reactors improve efficiency in the Povarov step .

Q. How is the compound characterized post-synthesis?

Standard analytical methods include:

  • NMR Spectroscopy : To confirm regiochemistry and substituent positions (e.g., distinguishing methyl groups at C2/C4 on the benzene ring) .
  • Mass Spectrometry (MS) : For molecular weight validation and detection of synthetic byproducts .
  • HPLC : To assess purity (>95% is typical for pharmacological studies) .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability and reproducibility?

  • Automated Systems : Use robotic platforms for precise control of sulfonylation and alkylation steps .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd or Cu) may enhance coupling efficiency in the final amidation step .
  • Reaction Monitoring : In-line FTIR or Raman spectroscopy tracks intermediate formation and reduces side reactions .

Q. What biological targets are hypothesized for this compound?

Based on structural analogs (e.g., RORγ inverse agonists in ), potential targets include:

  • Nuclear Receptors : RORγ (IC50 <1 μM for similar sulfonamide-quinoline hybrids) .
  • Enzymes : Sulfonamide moieties often inhibit carbonic anhydrase or kinases . Note: Target validation requires enzyme inhibition assays (e.g., fluorescence polarization) and structural studies (X-ray crystallography) .

Q. How to resolve contradictions in reported bioactivity data?

  • Comparative Studies : Test the compound alongside analogs (e.g., ethylsulfonyl vs. propane-sulfonyl derivatives) under standardized assay conditions .
  • Structural Analysis : Use computational docking to identify substituent effects on binding affinity (e.g., 2,4-dimethyl groups may sterically hinder RORγ interactions) .

Q. What experimental designs are suitable for in vivo studies?

  • Split-Plot Designs : Assign dose groups (subplots) and administration routes (sub-subplots) to minimize variability .
  • Endpoint Selection : Measure pharmacokinetic parameters (Cmax, AUC) and biomarkers (e.g., cytokine levels for immune targets) .

Q. How do substituents influence pharmacological activity?

  • Methyl Groups (C2/C4) : Enhance lipophilicity but may reduce solubility; balance via logP calculations .
  • Propane-Sulfonyl Group : Increases metabolic stability compared to ethyl or phenylsulfonyl analogs .
  • Tetrahydroquinoline Core : Rigidity improves target selectivity over flat heterocycles .

Q. How to address compound instability during storage?

  • Storage Conditions : Argon atmosphere, -20°C, and desiccants prevent sulfonamide hydrolysis .
  • Stabilizers : Add antioxidants (e.g., BHT) to DMSO stock solutions .

Q. What in silico methods predict binding modes?

  • Molecular Docking : Use AutoDock Vina with RORγ crystal structures (PDB ID: 4NIE) .
  • MD Simulations : GROMACS for assessing dynamic interactions (e.g., sulfonyl-oxygen hydrogen bonds) .

Q. How to elucidate the mechanism of action?

  • Enzyme Assays : Measure IC50 shifts under varying substrate concentrations (Lineweaver-Burk plots) .
  • Transcriptomics : RNA-seq to identify downstream gene regulation (e.g., IL-17 for RORγ targets) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.